molecular formula C12H14N4O3S B2669352 N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448123-11-2

N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No. B2669352
CAS RN: 1448123-11-2
M. Wt: 294.33
InChI Key: PGSFIKNAVPXYPY-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. MI-773 has been shown to inhibit the activity of the p53-MDM2 interaction, which is a key pathway in the development and progression of many cancers.

Scientific Research Applications

Indazole Derivatives in Therapeutic Applications

Indazole derivatives are a core structure in many compounds with significant pharmacological importance. These compounds are identified for their wide variety of biological activities, leading to the development of novel therapeutic agents. Derivatives of indazole have shown promising anticancer and anti-inflammatory activities and have found applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018). This demonstrates the potential utility of N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide in similar therapeutic contexts, given its indazole core.

Sulfonyl Functional Groups in Medicinal Chemistry

The sulfonyl group, as seen in sulfa drugs and other sulfonamide compounds, is a pivotal functional group in medicinal chemistry. Sulfa drugs, one of the earliest classes of antibiotics, showcase the bacteriostatic properties of sulfonamides. Beyond their antimicrobial use, sulfonamide compounds have been incorporated into diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. Recent reviews highlight the continuous significance of sulfonamide inhibitors in various therapeutic areas, including kinase inhibition, HIV-1 protease inhibition, and cancer therapy (Gulcin & Taslimi, 2018). This suggests that the methylsulfonyl component of N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide could contribute to a range of pharmacological activities.

properties

IUPAC Name

N-(1H-indazol-6-yl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-20(18,19)16-6-9(7-16)12(17)14-10-3-2-8-5-13-15-11(8)4-10/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSFIKNAVPXYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

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